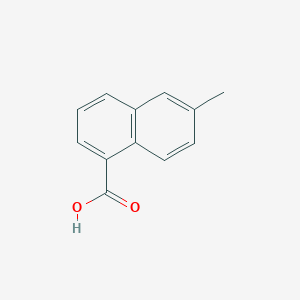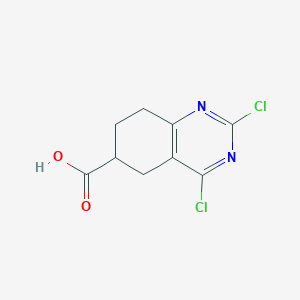
5-Phenyl-2-furoic acid
概述
描述
5-Phenyl-2-furoic acid is an organic compound with the molecular formula C11H8O3. It belongs to the class of furan derivatives, which are heterocyclic compounds containing a furan ring. This compound is characterized by a phenyl group attached to the furan ring at the 5-position and a carboxylic acid group at the 2-position. It is a white to light yellow powder or crystalline solid with a melting point of approximately 151°C .
准备方法
5-Phenyl-2-furoic acid can be synthesized through various methods. One common synthetic route involves the Suzuki-Miyaura cross-coupling reaction. In this method, phenyl boronic acid and methyl 5-bromofuran-2-carboxylate are coupled in the presence of a palladium catalyst. The resulting product is then hydrolyzed to yield this compound . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out under a nitrogen atmosphere at elevated temperatures.
化学反应分析
5-Phenyl-2-furoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with copper(II) and zinc(II) acetates to form mononuclear complexes . These reactions often involve the use of common reagents such as palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. The major products formed from these reactions include various substituted furan derivatives and metal complexes.
科学研究应用
5-Phenyl-2-furoic acid has several scientific research applications. It has emerged as a promising class of antimycobacterial agents that interfere with iron homeostasis in mycobacteria . This compound has been studied for its potential use in treating tuberculosis by targeting the salicylate synthase enzyme in Mycobacterium tuberculosis. Additionally, it has applications in the synthesis of other furan derivatives, which are valuable in medicinal chemistry for their antibacterial, antifungal, and antiviral properties .
作用机制
The mechanism of action of 5-Phenyl-2-furoic acid involves its interaction with specific molecular targets and pathways. In the context of its antimycobacterial activity, it targets the salicylate synthase enzyme (MbtI) in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of siderophores, which are molecules that mycobacteria use to acquire iron from their environment. By inhibiting this enzyme, this compound disrupts iron acquisition, thereby impairing the growth and survival of the bacteria .
相似化合物的比较
5-Phenyl-2-furoic acid can be compared with other similar compounds, such as 5-formylfuran-2-carboxylic acid and furan-2,5-dicarboxylic acid . These compounds share the furan ring structure but differ in the substituents attached to the ring. For example, 5-formylfuran-2-carboxylic acid has a formyl group at the 5-position instead of a phenyl group. These structural differences result in variations in their chemical reactivity and biological activity. This compound is unique due to its phenyl group, which imparts distinct properties and applications, particularly in the field of antimycobacterial research.
属性
IUPAC Name |
5-phenylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOMINFEASCICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352978 | |
| Record name | 5-Phenyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52938-97-3 | |
| Record name | 5-Phenyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyl-2-furancarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 5-phenylfuran-2-carboxylic acid derivatives interact with their target, MbtI, and what are the downstream effects?
A1: 5-Phenylfuran-2-carboxylic acid derivatives act as inhibitors of MbtI, a salicylate synthase crucial for siderophore production in Mtb and Mab. These compounds bind to the active site of MbtI, competing with its natural substrates. [, ] This interaction disrupts the enzymatic activity of MbtI, effectively inhibiting the biosynthesis of siderophores. [, ] As siderophores are essential for iron acquisition, inhibiting their production hinders the growth and survival of Mtb and Mab, especially in iron-limited environments like the host. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















